2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol
CAS No.:
Cat. No.: VC16173409
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3O3S |
|---|---|
| Molecular Weight | 301.32 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanylmethyl)-4-nitrophenol |
| Standard InChI | InChI=1S/C14H11N3O3S/c18-13-6-5-10(17(19)20)7-9(13)8-21-14-15-11-3-1-2-4-12(11)16-14/h1-7,18H,8H2,(H,15,16) |
| Standard InChI Key | RUXQHQJWVMOXHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC(=C3)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol (C₁₃H₁₀N₃O₃S) features:
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A phenolic core substituted with a nitro group at the para position.
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A benzimidazole ring linked via a sulfanylmethyl (–SCH₂–) bridge to the phenolic ortho position.
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Tautomeric equilibria between the benzimidazole’s 1H- and 3H-forms, influencing solubility and reactivity .
The nitro group enhances electrophilicity, while the sulfanyl moiety facilitates nucleophilic substitutions and metal coordination.
Spectroscopic Characterization
While direct data for this compound are unavailable, analogous benzimidazole derivatives are characterized by:
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FT-IR: Absorption bands at 1520–1550 cm⁻¹ (C=N stretching in benzimidazole), 1350–1380 cm⁻¹ (asymmetric NO₂ stretching), and 650–690 cm⁻¹ (C–S stretching) .
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¹H NMR: Signals at δ 8.2–8.5 ppm (aromatic protons adjacent to nitro groups), δ 4.5–5.0 ppm (–SCH₂– protons), and δ 10.5–12.0 ppm (phenolic –OH) .
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Mass Spectrometry: Molecular ion peaks consistent with the molecular formula, with fragmentation patterns indicating loss of NO₂ (–46 amu) and SCH₂ (–47 amu) groups .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is likely synthesized via a Mannich-type reaction or nucleophilic substitution:
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Intermediate Preparation:
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Optimization Conditions:
Table 1: Representative Synthesis Conditions for Analogous Compounds
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Nitrophenol + Chloromethyl benzimidazole | ZnO NPs | H₂O | 70 | 92 |
| 4-Nitrophenol + Mercaptobenzimidazole | K₂CO₃ | DMF | 80 | 85 |
Mechanistic Insights
The sulfanylmethyl linkage forms via thiolate nucleophilic attack on a methylene carbon, stabilized by the nitro group’s electron-withdrawing effect. ZnO nanoparticles facilitate proton transfer and stabilize intermediates through surface interactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar solvents (DMSO > EtOH > H₂O) due to nitro and phenolic groups.
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Stability: Decomposes above 200°C; nitro group reduction may occur under acidic or reducing conditions .
Electronic Properties
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Redox Behavior: Cyclic voltammetry of similar nitrophenols shows irreversible reduction peaks at –0.8 V (vs. Ag/AgCl), corresponding to nitro-to-amine conversion .
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UV-Vis Spectra: λₘₐₓ ≈ 350 nm (π→π* transition of nitroaromatic system) .
Biological and Industrial Applications
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum activity:
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Bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungi: Inhibition of Candida albicans at 16–64 µg/mL via ergosterol biosynthesis disruption .
Table 2: Antimicrobial Activity of Selected Benzimidazole-Nitrophenol Hybrids
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|
| 2-(Benzimidazolyl)-4-nitrophenol | 12 | 24 | 32 |
| 2-(Methylthio)-4-nitrophenol | 28 | 48 | 64 |
Corrosion Inhibition
Benzimidazole-thioethers inhibit mild steel corrosion in acidic media:
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Efficiency: 88–92% at 500 ppm, via adsorption on metal surfaces .
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Mechanism: Coordination through sulfur and nitrogen atoms, blocking active sites .
Future Directions
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Drug Development: Structural optimization to enhance bioavailability and reduce nitro-associated toxicity.
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Materials Science: Exploration as a redox-active ligand in catalytic systems.
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Environmental Studies: Degradation pathways and ecotoxicological profiling.
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